1-(6-Methylpyrimidin-4-yl)ethan-1-amine
CAS No.:
Cat. No.: VC15996035
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3 |
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Molecular Weight | 137.18 g/mol |
IUPAC Name | 1-(6-methylpyrimidin-4-yl)ethanamine |
Standard InChI | InChI=1S/C7H11N3/c1-5-3-7(6(2)8)10-4-9-5/h3-4,6H,8H2,1-2H3 |
Standard InChI Key | JGCPUWGWTIOKGM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=N1)C(C)N |
Introduction
Chemical Identity and Structural Features
1-(6-Methylpyrimidin-4-yl)ethan-1-amine (C₇H₁₁N₃) consists of a pyrimidine ring substituted with a methyl group at the 6-position and an ethanamine moiety at the 4-position. The molecular weight is approximately 137.18 g/mol, as inferred from analogous compounds like 2-(6-Methylpyrimidin-4-yl)ethan-1-amine . Key structural attributes include:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, contributing to hydrogen-bonding capabilities and electronic delocalization.
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Methyl Substituent: Enhances lipophilicity and may influence steric interactions in biological systems.
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Ethanamine Side Chain: Provides a primary amine group, enabling participation in nucleophilic reactions and salt formation.
Comparative analysis with structurally related compounds reveals distinct differences in substitution patterns. For instance, 2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol (C₇H₁₁N₃O) replaces the terminal amine with a hydroxyl group, reducing basicity but increasing hydrogen-bonding potential.
Synthesis and Derivatives
While no direct synthesis routes for 1-(6-Methylpyrimidin-4-yl)ethan-1-amine are documented, analogous pyrimidine derivatives are typically synthesized via:
Nucleophilic Aromatic Substitution
Pyrimidine rings react with amines under catalytic conditions. For example, 4-chloro-6-methylpyrimidine may undergo substitution with ethanamine to yield the target compound, though reaction conditions (temperature, solvent, catalyst) would require optimization.
Reductive Amination
Ketone intermediates, such as 1-(6-methylpyrimidin-4-yl)ethanone, could be converted to amines via reductive amination using ammonia and hydrogen gas in the presence of a palladium catalyst .
Microwave-Assisted Reactions
Recent advances in microwave synthesis, as demonstrated for N-pyrimidyl-2-thiazolamine derivatives, suggest potential for rapid, high-yield production of pyrimidine amines .
Table 1: Comparison of Pyrimidine-Based Amines
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s modular structure allows for derivatization at the amine group or pyrimidine ring. For example:
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Acylation: Reaction with acetic anhydride yields N-acetyl derivatives, improving metabolic stability.
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Alkylation: Introducing alkyl chains enhances blood-brain barrier permeability for CNS-targeted therapies .
Agricultural Chemistry
Pyrimidine amines are explored as fungicides and herbicides. The methyl group may confer resistance to enzymatic degradation in plant systems.
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